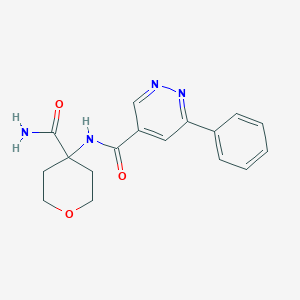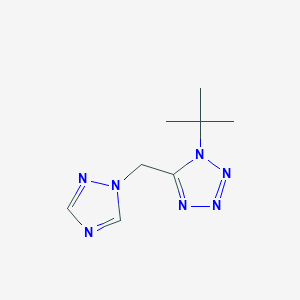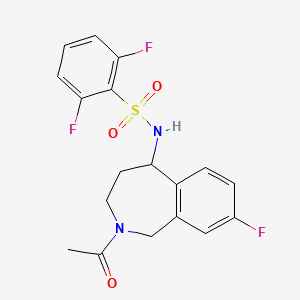![molecular formula C13H15N3O2 B6969619 1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B6969619.png)
1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core substituted with a but-2-ynyl group and a 1-methylpyrazol-4-ylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives.
Introduction of But-2-ynyl Group: The but-2-ynyl group can be introduced via alkylation reactions using but-2-ynyl halides under basic conditions.
Attachment of 1-Methylpyrazol-4-ylmethyl Group: This step often involves nucleophilic substitution reactions where the pyrazole derivative is attached to the pyrrolidine-2,5-dione core.
Industrial Production Methods: Industrial synthesis may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrrolidine rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkenes or alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the functional groups and their interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-But-2-ynyl-3-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione
- 1-But-2-ynyl-3-[(1-methylpyrazol-3-yl)methyl]pyrrolidine-2,5-dione
Uniqueness: 1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the but-2-ynyl group and the 1-methylpyrazol-4-ylmethyl moiety provides distinct chemical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-but-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-4-5-16-12(17)7-11(13(16)18)6-10-8-14-15(2)9-10/h8-9,11H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTLLZULFDVYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)CC(C1=O)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide](/img/structure/B6969544.png)
![N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide](/img/structure/B6969545.png)
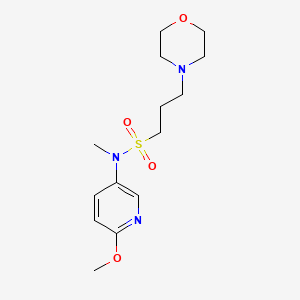
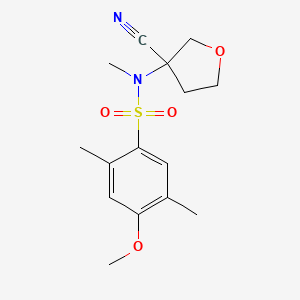
![4-[5-[[[Cyclopropylmethyl(ethyl)sulfamoyl]amino]methyl]pyridin-2-yl]-2-methylmorpholine](/img/structure/B6969564.png)
![2-Fluoro-5-[[1-(methoxymethyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]benzoic acid](/img/structure/B6969571.png)
![2-[3-(Cycloheptylmethyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]acetamide](/img/structure/B6969591.png)
![1-[(2-Thiophen-3-ylmorpholin-4-yl)sulfonylmethyl]cyclopropane-1-carbonitrile](/img/structure/B6969599.png)
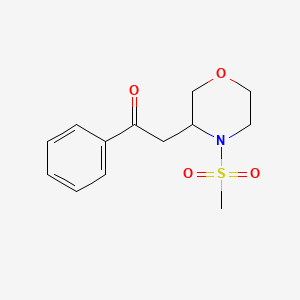
![5-Cyclohexyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B6969609.png)

